4-(5-Bromothiophen-2-yl)butan-2-ol

Catalog No.
S14140457
CAS No.
M.F
C8H11BrOS
M. Wt
235.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Bromothiophen-2-yl)butan-2-ol

Product Name

4-(5-Bromothiophen-2-yl)butan-2-ol

IUPAC Name

4-(5-bromothiophen-2-yl)butan-2-ol

Molecular Formula

C8H11BrOS

Molecular Weight

235.14 g/mol

InChI

InChI=1S/C8H11BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3

InChI Key

FMQXJHQEFFLWQN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(S1)Br)O

4-(5-Bromothiophen-2-yl)butan-2-ol is an organic compound characterized by the presence of a brominated thiophene ring and a butan-2-ol moiety. Its molecular formula is C10H13BrOS, and it features a chiral center, making it relevant in stereochemistry and potential pharmacological applications. The compound's structure includes a bromine atom attached to the thiophene ring, which can influence its reactivity and biological interactions.

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as hydroxide ions or amines, leading to the formation of different alcohols or amines.
  • Elimination Reactions: Under basic conditions, it can undergo dehydrohalogenation to form alkenes.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes depending on the conditions used.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Preliminary studies suggest that 4-(5-Bromothiophen-2-yl)butan-2-ol exhibits notable biological activity, particularly in modulating biological systems. Its interaction with specific receptors or enzymes may lead to therapeutic effects, making it a candidate for further research in medicinal chemistry. The presence of the brominated thiophene moiety enhances its potential interactions with biological targets, which could increase efficacy compared to non-brominated analogs.

The synthesis of 4-(5-Bromothiophen-2-yl)butan-2-ol typically involves several steps:

  • Bromination of Thiophene: The process begins with the bromination of thiophene using bromine or N-bromosuccinimide to yield 5-bromothiophene.
  • Formation of Butan-2-ol Moiety: This is often achieved through a Grignard reaction where an appropriate Grignard reagent is reacted with the brominated thiophene to introduce the butan-2-ol group.
  • Purification: The product is then purified using standard techniques such as distillation or chromatography.

These methods highlight the versatility and adaptability of synthetic strategies in producing this compound.

4-(5-Bromothiophen-2-yl)butan-2-ol has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Due to its potential biological activity, it is investigated for use in developing therapeutic agents targeting specific conditions.
  • Material Science: Its unique properties may be exploited in creating specialty chemicals and materials.

Research into the interactions of 4-(5-Bromothiophen-2-yl)butan-2-ol with biological systems focuses on its binding affinity to specific receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that the compound may exhibit selective binding characteristics, which could be advantageous in drug design.

Several compounds share structural similarities with 4-(5-Bromothiophen-2-yl)butan-2-ol. These include:

  • 3-Bromothiophene: A simpler analog with only a bromine atom on the thiophene ring.
  • 4-Bromothiophen-2-OL: Another derivative featuring a hydroxyl group at a different position on the thiophene ring.
  • 4-(5-Chlorothiophen-2-yl)butan-2-ol: A chlorinated analog that exhibits notable biological activity.

Uniqueness

The uniqueness of 4-(5-Bromothiophen-2-yl)butan-2-ol lies in its combination of both a bromine atom and a butan-2-ol group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications, distinguishing it from its analogs that may lack either the bromine substitution or the butanol moiety.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.97140 g/mol

Monoisotopic Mass

233.97140 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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